molecular formula C18H26N2O4S B4458972 1-METHANESULFONYL-N-(6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE

1-METHANESULFONYL-N-(6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4458972
M. Wt: 366.5 g/mol
InChI Key: SBPXGGNCEBXBHP-UHFFFAOYSA-N
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Description

1-METHANESULFONYL-N-(6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines a methanesulfonyl group, a methoxy-substituted tetrahydronaphthalene, and a piperidine carboxamide

Preparation Methods

The synthesis of 1-METHANESULFONYL-N-(6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the methoxy-substituted tetrahydronaphthalene: This can be achieved through the reduction of 6-methoxy-1-tetralone using a suitable reducing agent such as sodium borohydride.

    Introduction of the piperidine ring: The tetrahydronaphthalene derivative is then reacted with piperidine under appropriate conditions to form the piperidine-substituted intermediate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-METHANESULFONYL-N-(6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group in the piperidine carboxamide can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-METHANESULFONYL-N-(6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.

    Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-(6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The piperidine ring may interact with receptors or ion channels, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-METHANESULFONYL-N-(6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:

    6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol: This compound shares the methoxy-substituted tetrahydronaphthalene core but lacks the piperidine and methanesulfonyl groups.

    Naphthalene, 1,2,3,4-tetrahydro-: This compound is structurally similar but does not contain the methoxy or piperidine substituents.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the simpler analogs.

Properties

IUPAC Name

N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-24-15-6-7-16-14(12-15)4-3-5-17(16)19-18(21)13-8-10-20(11-9-13)25(2,22)23/h6-7,12-13,17H,3-5,8-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPXGGNCEBXBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHANESULFONYL-N-(6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-METHANESULFONYL-N-(6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-METHANESULFONYL-N-(6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-METHANESULFONYL-N-(6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-METHANESULFONYL-N-(6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
1-METHANESULFONYL-N-(6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE

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